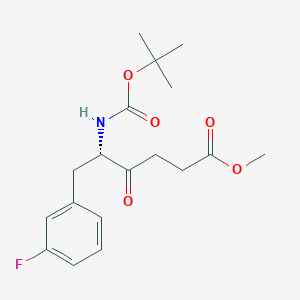

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate

Description

Properties

IUPAC Name |

methyl (5S)-6-(3-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-14(15(21)8-9-16(22)24-4)11-12-6-5-7-13(19)10-12/h5-7,10,14H,8-9,11H2,1-4H3,(H,20,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXRVRHNXIEJKA-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501114835 | |

| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102412-78-0 | |

| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501114835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ketoreductase-Mediated Stereoselective Reduction

A pivotal step in synthesizing the (S)-configured backbone involves enzymatic reduction. For analogous β-keto esters, Pichia finlandica secondary alcohol dehydrogenase (PfODH) and formate dehydrogenase (FDH) have been employed to achieve enantiomeric excess (e.e.) >99%. For instance, ethyl 4-chloroacetoacetate is reduced to ethyl (S)-4-chloro-3-hydroxybutyrate using PfODH with NADH regeneration via FDH. Applied to the target compound, a similar system could reduce a 4-oxo intermediate to the (S)-alcohol precursor before oxidation to the ketone.

Co-Factor Regeneration Systems

Efficient NADH recycling is critical for scalability. The FDH-mediated conversion of ammonium formate to $$ \text{CO}2 $$ and $$ \text{NH}3 $$ regenerates NADH from NAD$$^+$$, enabling catalytic co-factor usage. This system, when paired with glucose dehydrogenase, achieves space-time yields >32 g/L/day in continuous processes, suggesting applicability to large-scale 4-oxohexanoate synthesis.

Boc Protection and Peptide Coupling Strategies

Introduction of the Boc Group

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) under basic conditions (e.g., $$ \text{NaHCO}3 $$). For example, methyl L-cysteinate derivatives are Boc-protected in dichloromethane (DCM) using $$ \text{Boc}_2\text{O} $$ and 4-dimethylaminopyridine (DMAP). This step must precede ketone formation to prevent side reactions.

Amide Bond Formation via Carbodiimide Coupling

The Boc-protected amine is coupled to the 4-oxohexanoate backbone using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). In a representative protocol, L-cysteine methyl ester is reacted with a carboxylic acid derivative in DCM, yielding amides in >69% yield after purification. For the target compound, this approach would link the Boc-amino group to the hexanoate core.

Incorporation of the 3-Fluorophenyl Substituent

Friedel-Crafts Acylation

The 3-fluorophenyl group can be introduced via Friedel-Crafts acylation using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst. For example, benzophenone derivatives are synthesized by reacting aryl chlorides with aromatic hydrocarbons. Adapting this method, 3-fluorophenylacetyl chloride could acylate a hexanoate precursor to install the substituent at position 6.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling offers an alternative route. A brominated hexanoate intermediate could react with 3-fluorophenylboronic acid using tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$). This method, demonstrated for aryl-alkyne couplings, provides regioselectivity and functional group tolerance.

Final Esterification and Oxidation

Methyl Ester Formation

The terminal carboxyl group is esterified using methanol under acidic (e.g., $$ \text{H}2\text{SO}4 $$) or enzymatic conditions. Lipase-catalyzed esterification avoids racemization, critical for preserving the S-configuration.

Oxidation to the 4-Oxo Group

A secondary alcohol intermediate is oxidized to the ketone using Jones reagent ($$ \text{CrO}_3 $$) or pyridinium chlorochromate (PCC). For instance, D-lactate dehydrogenase (D-LDH)-generated (R)-hydroxy acids are oxidized to ketones in situ, ensuring compatibility with acid-sensitive Boc groups.

Challenges and Optimization Opportunities

- Stereochemical Integrity : PfODH’s enantioselectivity must be preserved during oxidation steps.

- Boc Group Stability : Acidic conditions during Friedel-Crafts acylation risk Boc deprotection, necessitating pH control.

- Purification : Silica gel chromatography remains standard, but membrane-based separations could enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a valuable building block in the development of drugs targeting various diseases.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity, while the Boc group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(5S)-5-Benzyloxycarbonyl-5-tert-Butoxycarbonylamino-2-Oxo-Pentylide-Dimethylsulfoxonium (Corrected from Hexylide)

- Key Differences :

- Backbone Length : The corrected compound (pentylide) has a five-carbon chain vs. the six-carbon chain in the target compound.

- Substituents : A benzyloxycarbonyl (Cbz) group replaces the 3-fluorophenyl moiety, altering steric and electronic properties.

- Reactivity : The dimethylsulfoxonium group in the analogue enhances electrophilicity at the keto position, whereas the target compound’s methyl ester favors nucleophilic acyl substitutions .

(S)-2-((tert-Butoxycarbonyl)amino)-6-Methoxy-6-Oxohexanoic Acid (SI-2)

- Key Differences: Functional Groups: SI-2 features a carboxylic acid at position 6 instead of a methyl ester, increasing hydrophilicity and acidity (pKa ~4-5).

Methyl (S)-5-((tert-Butoxycarbonyl)amino)-6-Hydroxyhexanoate (SI-3)

- Key Differences :

Physicochemical and Reactivity Profiles

Biological Activity

(S)-Methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate, identified by its CAS number 1093192-06-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate is C19H30N2O4, with a molecular weight of 350.45 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant for its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 350.45 g/mol |

| Formula | C19H30N2O4 |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 2.97 |

| Bioavailability Score | 0.55 |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, fluoro-analogues of related compounds have shown bacteriostatic activity against E. coli, suggesting that (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate may possess similar properties due to the presence of the fluorophenyl group .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. While specific inhibitory activities have not been extensively documented for this compound, its structural analogs have been investigated for their roles as inhibitors in metabolic pathways. For example, compounds featuring the Boc group are often involved in enzyme inhibition mechanisms relevant to drug metabolism .

Structure-Activity Relationships (SAR)

The presence of the tert-butoxycarbonyl group is crucial as it enhances the lipophilicity and stability of the compound, potentially improving its permeability across biological membranes. The fluorophenyl moiety may also contribute to increased potency against specific biological targets by enhancing binding affinity through hydrophobic interactions.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies on structurally similar compounds have demonstrated their ability to inhibit bacterial growth effectively, providing a basis for further exploration of (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate in antibiotic development.

- Pharmacokinetics : The compound's high gastrointestinal absorption indicates its potential for oral bioavailability, making it a candidate for further pharmacological studies aimed at systemic delivery .

- Potential Therapeutic Applications : Given its structural characteristics, there is potential for this compound to be explored in the context of developing therapies for infections caused by resistant strains of bacteria or as a scaffold for designing new enzyme inhibitors.

Q & A

Q. What controls are essential when testing the compound’s stability under catalytic hydrogenation?

- Methodological Answer : Include Boc-deprotected analogs as negative controls. Monitor hydrogenolysis byproducts (e.g., tert-butyl alcohol) via GC-MS and adjust Pd/C catalyst loading (5–10 wt%) to minimize over-reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.